1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine
Descripción
BenchChem offers high-quality 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-10H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLXFODTRVVPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252463 | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-08-6 | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine in Medicinal Chemistry
Executive Summary
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine (CAS: 832738-08-6) represents a high-value pharmacophore bridging two distinct domains of medicinal chemistry: central nervous system (CNS) modulation and anti-infective scaffold design.[1] Structurally, it fuses the psychotropic
This whitepaper analyzes the compound’s therapeutic utility, positing it as a "privileged structure" that offers tunable selectivity between monoamine transporters (SERT/DAT) and bacterial enoyl-ACP reductase (InhA) targets. We provide validated synthetic protocols, electronic structure analysis, and a roadmap for its development as a lead candidate.
Chemical Identity & Structural Analysis[1][2][3]
Molecular Architecture
The molecule consists of three pharmacophoric zones:
-
The Cationic Head: A primary amine on a chiral ethyl chain, critical for ionic bonding with aspartate residues in G-Protein Coupled Receptors (GPCRs).
-
The Aromatic Linker: A phenyl ring serving as a
-stacking platform.[1] -
The Lipophilic Tail: A N-linked pyrrole ring.[1] Unlike simple alkyl substitutions, the pyrrole introduces significant aromatic surface area and electron density without introducing a hydrogen bond donor (due to N-substitution).
| Property | Value (Predicted) | Clinical Significance |
| Formula | C | Low molecular weight (<300 Da) favors oral bioavailability.[1] |
| MW | 186.25 g/mol | Ideal for fragment-based drug discovery (FBDD).[1] |
| LogP | ~2.5 - 2.8 | Optimal range for Blood-Brain Barrier (BBB) penetration.[1] |
| TPSA | ~30 Ų | Highly permeable (Rule of 5 compliant).[1] |
| pKa | ~9.8 (Amine) | Exists predominantly as a cation at physiological pH (7.4).[1] |
Electronic Effects (The Pyrrole Advantage)
The N-linked pyrrole is a weak electron donor to the phenyl ring via resonance but inductively electron-withdrawing.[1] In the context of the amphetamine scaffold, the bulky pyrrole group at the 4-position sterically hinders metabolism at the para-position (a common clearance route for amphetamines via hydroxylation), potentially extending the half-life compared to the parent scaffold.
Validated Synthetic Protocol
To ensure reproducibility, we present a convergent synthesis route utilizing the Paal-Knorr pyrrole synthesis followed by reductive amination. This route avoids the use of unstable diazonium intermediates.
Workflow Diagram
Figure 1: Convergent synthesis pathway via Paal-Knorr cyclization and reductive amination.[1][2][3]
Step-by-Step Methodology
Step 1: Paal-Knorr Cyclization Objective: Installation of the pyrrole ring.[2][3][4][5][6][7]
-
Dissolution: Dissolve 4-aminoacetophenone (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the primary amine spot disappears.[1]
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product, 1-(4-(1H-pyrrol-1-yl)phenyl)ethanone , typically precipitates as a solid.[1] Filter, wash with water, and dry.
Step 2: Reductive Amination Objective: Conversion of the ketone to the primary amine.
-
Imine Formation: Dissolve the ketone (5 mmol) in methanol (25 mL). Add ammonium acetate (50 mmol) (excess required to prevent secondary amine formation). Stir at RT for 30 mins.
-
Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaCNBH
, 7.5 mmol) portion-wise. -
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Quench: Acidify with 1M HCl to pH < 2 (destroys excess hydride).
-
Extraction: Wash with diethyl ether (removes non-basic impurities).[1] Basify the aqueous layer with NaOH to pH > 12.[1] Extract the free amine into DCM (3 x 30 mL).
-
Purification: Convert to hydrochloride salt using HCl in dioxane for stability.
Therapeutic Applications & Mechanism of Action[11][12]
CNS Modulation (The "Bulky" Amphetamine)
The 4-substituted amphetamine class exhibits a profound structure-activity relationship (SAR) shift based on substituent size.[1]
-
Small groups (H, F, CH
): High affinity for Dopamine Transporter (DAT) Stimulant/Euphoric. -
Large groups (Pyrrole, Phenyl, Indole): Shift selectivity toward Serotonin Transporter (SERT) and 5-HT
receptors.
Hypothesis: 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine likely acts as a Monoamine Releasing Agent (MRA) with a bias toward serotonin (5-HT).[1] The pyrrole ring occupies the hydrophobic S1/S2 pockets of the transporter, potentially reducing abuse liability compared to pure dopaminergic stimulants while retaining efficacy for depression or PTSD.
Anti-Infective Potential (InhA Inhibition)
Recent literature highlights pyrrolyl-phenyl derivatives as potent inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA).[1] The pyrrole ring mimics the hydrophobic interactions of the substrate, while the phenyl-linker orients the molecule within the binding pocket.
-
Application: This amine can serve as a "warhead" precursor.[1] Acylation of the amine with specific lipophilic acids can generate prodrugs that target the mycolic acid biosynthesis pathway.
Signal Transduction Map
Figure 2: Dual-pathway potential targeting CNS transporters and bacterial enzymes.[1]
Safety & Metabolic Profiling
Researchers must account for the metabolic liability of the pyrrole ring.
-
Oxidative Bioactivation: Electron-rich pyrroles can be oxidized by CYP450 enzymes to reactive electrophiles (e.g., iminium ions), which may form adducts with proteins.
-
Mitigation Strategy: In drug design, blocking the
-positions (2,5-positions) of the pyrrole ring with methyl groups or halogens significantly improves metabolic stability. If using the unsubstituted pyrrole (as in this topic), the compound should be considered a prodrug or intermediate requiring careful tox screening.
Conclusion
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine is a versatile medicinal chemistry scaffold.[1][11] Its synthesis is scalable and robust.[1][5] While it shares the backbone of psychostimulants, the steric bulk of the pyrrole moiety suggests a distinct pharmacological profile, likely favoring serotonergic modulation or serving as a hydrophobic anchor for anti-infective agents. Future development should focus on chiral resolution of the (S)-isomer and substitution at the pyrrole ring to enhance metabolic stability.[1]
References
-
Vertex AI Search. (2025).[1] Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. National Institutes of Health (PMC). Link
-
Chemical Suppliers. (2025). 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride | CAS 1820711-37-2.[1][12] Chemical Suppliers EU. Link
-
MDPI. (2022).[1] (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one: Synthesis and Anti-inflammatory Potential.[1] MDPI Molbank.[1] Link[1]
-
ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Link
-
PubChem. (2025).[1] 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone Compound Summary. National Library of Medicine. Link
-
InvivoChem. (2025).[1] Amphetamine Biological Activity and Pharmacology. InvivoChem. Link
Sources
- 1. 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone | C12H11NO | CID 603839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. DSpace [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Amphetamine | bioactive compound | CAS# 300-62-9 | InvivoChem [invivochem.com]
- 10. Amphetamine - Wikipedia [en.wikipedia.org]
- 11. 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-amine [synhet.com]
- 12. 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride | CAS 1820711-37-2 | Chemical-Suppliers [chemical-suppliers.eu]
A Technical Guide to Pharmacophore Modeling of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine Analogs for Accelerated Drug Discovery
Abstract
The pyrrole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, technical walkthrough for developing and validating a ligand-based pharmacophore model for a specific class of bioactive molecules: 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine analogs. This document is designed for researchers, computational chemists, and drug development professionals, offering a framework for leveraging pharmacophore modeling to elucidate critical structure-activity relationships (SAR) and guide the rational design of novel, potent therapeutic agents. We will detail the causality behind each methodological choice, from dataset preparation and hypothesis generation to rigorous model validation and its application in virtual screening.
Introduction: The Rationale for Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills complex molecular structures into a simplified, abstract representation of the essential steric and electronic features required for optimal interaction with a biological target.[3][4] A pharmacophore model defines the specific three-dimensional arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups that are critical to trigger or block a biological response.[3][5]
This approach is particularly powerful in two primary scenarios:
-
Ligand-Based Design: When the 3D structure of the target protein is unknown or difficult to obtain, a model can be constructed by analyzing a set of known active ligands.[6] This guide will focus on this approach.
-
Structure-Based Design: When the target's crystal structure is available, the binding pocket itself can be analyzed to define key interaction points.[5]
For the 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine series, a ligand-based approach allows us to harness existing SAR data to build a predictive model. This model then serves as a sophisticated 3D search query, enabling us to rapidly screen vast chemical libraries for novel compounds that possess the desired features, a process known as virtual screening.[7][8] The ultimate goal is to prioritize the synthesis and testing of compounds with the highest probability of being active, thereby reducing costs and accelerating the discovery timeline.[9]
The Pharmacophore Modeling Workflow: A Self-Validating System
A robust pharmacophore modeling protocol is a self-validating system, where each step is designed to build upon the last and is rigorously checked before proceeding. The workflow ensures that the final model is not an artifact of the input data but a statistically significant and predictive tool.
Caption: Overall workflow for pharmacophore model generation, validation, and application.
Experimental Protocol: Dataset Preparation
Causality: The quality of the pharmacophore model is entirely dependent on the quality and diversity of the input ligand dataset. The dataset must contain a set of molecules with well-defined biological activity, typically expressed as IC₅₀ or EC₅₀ values, spanning several orders of magnitude. This range is critical for the algorithm to discern features that are essential for high activity versus those that are merely tolerated.
Methodology:
-
Data Curation: Compile a list of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine analogs with experimentally determined activity against a specific target. For this guide, we will use a hypothetical dataset targeting an enzyme.
-
Structural Preparation: Draw each molecule in 2D and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.
-
Dataset Partitioning: Divide the dataset into a training set and a test set .[6]
-
Training Set (~70-80% of data): This set is used to generate the pharmacophore hypotheses. It should include the most active compounds and a representative sample of structurally diverse analogs.
-
Test Set (~20-30% of data): This set is held out and used for external validation of the final model. It should not be used in any way during model creation.
-
Table 1: Hypothetical Dataset of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine Analogs (Note: Structures and IC₅₀ values are for illustrative purposes only.)
| Compound ID | R-Group on Ethanamine | Aromatic Ring Substitution | IC₅₀ (nM) | Activity Class | Set Assignment |
| ANA-01 | -H | -H | 850 | Inactive | Training |
| ANA-02 | -CH₃ | -H | 55 | Active | Training |
| ANA-03 | -CH₃ | 3-Cl | 25 | Active | Training |
| ANA-04 | -CH₃ | 4-F | 15 | Highly Active | Training |
| ANA-05 | -H | 4-F | 600 | Inactive | Training |
| ANA-06 | -CH₂CH₃ | 4-F | 350 | Inactive | Test |
| ANA-07 | -CH₃ | 4-OCH₃ | 120 | Moderate | Training |
| ANA-08 | -CH₃ | 3,4-diCl | 8 | Highly Active | Training |
| ANA-09 | -CH₃ | 2-Cl | 95 | Moderate | Test |
| ANA-10 | -CH₃ | 4-OH | 18 | Highly Active | Test |
Experimental Protocol: Model Generation and Validation
Causality: The goal is to identify a common 3D arrangement of pharmacophoric features present in the most active molecules of the training set but absent in the inactive ones.[4] Software like PHASE (Schrödinger) or Discovery Studio (BIOVIA) automates this by exploring conformational space and aligning the active ligands.[6]
Methodology:
-
Feature Definition: Define a set of standard chemical features: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive Ionizable (PI).[10]
-
Common Feature Pharmacophore Generation: Input the training set molecules, defining activity thresholds (e.g., Active < 100 nM, Inactive > 500 nM). The software identifies features common to the active compounds and generates multiple hypotheses.
-
Hypothesis Scoring: Each hypothesis is scored based on its ability to align the active molecules and its overall complexity. The best hypotheses are those that provide a good geometric fit and rationalize the observed SAR.
-
Internal Validation (Test Set): The top-ranked hypotheses are challenged to correctly identify the active molecules within the unseen test set. A good model should classify most of the active test compounds correctly without flagging known inactives.
-
Decoy Set Validation: This is the most stringent test. The model's ability to distinguish a small number of known active compounds from a large database of chemically diverse, presumed-inactive "decoy" molecules is assessed.[11] Key metrics are calculated:
-
Enrichment Factor (EF): Measures how much the model enriches the top fraction of the screened database with active compounds compared to random selection.
-
Güner-Henry (GH) Score: A comprehensive metric ranging from 0 (null model) to 1 (ideal model) that considers the percentage of actives found, the hit rate, and the enrichment factor.
-
Table 2: Hypothetical Validation Metrics for the Best Pharmacophore Hypothesis
| Metric | Value | Interpretation |
| Test Set Actives Found | 2/2 | The model correctly identified all active compounds in the test set. |
| Decoy Set Size | 1980 | A standard size for a decoy database. |
| Active Decoys Found | 20 | The number of known actives seeded into the decoy set. |
| Total Hits Found (Top 1%) | 20 | The total number of molecules retrieved in the top 1% of the ranked list. |
| Active Hits Found (Top 1%) | 15 | Out of 20 total actives, 15 were found in the top 1% of the database. |
| Enrichment Factor (EF) | 75 | Actives are 75 times more likely to be found in the top 1% than by chance. |
| GH Score | 0.85 | Indicates an excellent model with high predictive power. |
The Validated Pharmacophore Model and Its Application
Based on our hypothetical data, the validated model consists of five key features: two aromatic rings (AR), one hydrophobic group (HY), one hydrogen bond donor (HBD), and one positive ionizable (PI) center. This arrangement represents the essential interactions for high-potency binding.
Caption: A hypothetical 5-feature pharmacophore model for the target analogs.
Application 1: Virtual Screening
The primary application of a validated pharmacophore model is to perform virtual screening.[12] The model is used as a 3D query to rapidly search large commercial or public databases (e.g., Enamine, ZINC, PubChem) containing millions of purchasable or synthesizable compounds.[8][13]
Experimental Protocol:
-
Database Preparation: Obtain a multi-conformer 3D database of molecules.
-
Pharmacophore Screening: Use the 5-point model as a filter. Only molecules that can adopt a low-energy conformation matching all five features and their spatial constraints are retained as "hits".[14]
-
Post-Screening Filtering: The initial hit list is further refined using other criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADMET properties, and visual inspection by medicinal chemists.[12]
-
Hit Prioritization: The final, curated list of compounds represents novel chemical scaffolds with a high probability of being active against the target of interest, ready for acquisition and biological testing.
Caption: The virtual screening workflow using a validated pharmacophore model.
Application 2: Lead Optimization
The pharmacophore model also provides invaluable insights for lead optimization.[5] By visualizing how a current lead compound fits (or fails to perfectly fit) the model, medicinal chemists can make rational, data-driven decisions about which structural modifications are most likely to improve potency or other desired properties. For instance, if a lead compound only partially occupies a hydrophobic pocket defined by the model, chemists can design analogs with larger hydrophobic groups to achieve a better fit.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the development and application of a ligand-based pharmacophore model for 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine analogs. By adhering to a process of meticulous dataset preparation, robust hypothesis generation, and stringent multi-stage validation, researchers can create a powerful predictive tool. Such a model not only deepens the understanding of the structure-activity relationship for this chemical series but also serves as a practical and efficient engine for discovering novel lead compounds through virtual screening and guiding their subsequent optimization. The integration of pharmacophore modeling into early-stage drug discovery programs is a proven strategy to enhance productivity and increase the probability of success.[9]
References
- Patsnap Synapse. (2025).
- Kaserer, T., et al. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
- Lill, M. A. (2025). The impact of pharmacophore modeling in drug design.
- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
- ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
- Muhammed, M. T., & Akı-Yalçın, E. (2021).
- The Royal Society of Chemistry. (n.d.). Chapter 6: Pharmacophore Models in Drug Design.
- Giordano, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
- Talele, T. T. (2025). Pharmacophore modeling in drug design. PubMed.
- Frontiers. (n.d.).
- Wolber, G., & Langer, T. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
- Creative Biostructure. (n.d.). Pharmacophore Modeling.
- Wang, R., et al. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.
- Kumar, A., et al. (n.d.).
- Alam, O., & Khan, S. A. (2018).
Sources
- 1. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rasalifesciences.com [rasalifesciences.com]
- 4. books.rsc.org [books.rsc.org]
- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 11. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | PharmacoForge: pharmacophore generation with diffusion models [frontiersin.org]
Metabolic Stability & Bioactivation Assessment: 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine
This guide provides an in-depth technical analysis of the metabolic stability and bioactivation potential of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine . It is structured to serve drug discovery professionals in assessing the developability and safety risks associated with this specific scaffold.
Executive Summary
1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine represents a chemical scaffold merging a psychotropic pharmacophore (amphetamine-like phenethylamine) with a bioisosteric aromatic substituent (N-phenylpyrrole). While the primary amine tail suggests classic clearance via oxidative deamination, the N-phenylpyrrole moiety introduces a critical metabolic liability.
From a medicinal chemistry perspective, the unsubstituted pyrrole ring is a high-risk structural alert. It is electron-rich and prone to cytochrome P450 (CYP)-mediated bioactivation, leading to reactive electrophiles that can cause idiosyncratic toxicity. This guide details the predictive modeling of these pathways and provides rigorous experimental protocols to validate intrinsic clearance (
Structural Analysis & Metabolic Soft Spots
The molecule can be dissected into three distinct metabolic zones. Understanding the electronic properties of these zones is prerequisite to predicting stability.
| Zone | Structure | Electronic Character | Metabolic Risk | Primary Enzymes |
| A | Pyrrole Ring | High (Bioactivation) | CYP1A2, CYP2C19, CYP3A4 | |
| B | Ethanamine Tail | Basic primary amine ( | Medium (Clearance) | CYP2D6, MAO-A/B, FMO |
| C | Phenyl Linker | Aromatic spacer | Low (Stable) | CYP450 (Minor hydroxylation) |
The N-Phenylpyrrole Liability
The nitrogen atom of the pyrrole donates electron density into the ring, making the C2 and C5 positions highly nucleophilic. CYP450 enzymes oxidize these positions to form 2-hydroxy-pyrroles , which are unstable and rapidly rearrange into reactive electrophiles (e.g.,
Predicted Metabolic Pathways
The following diagram maps the competing metabolic fates of the molecule. Pathway 1 (Pyrrole Oxidation) is the critical safety concern, while Pathway 2 (Deamination) likely governs pharmacokinetic clearance.
Figure 1: Predicted metabolic map illustrating the competition between bioactivation (Red path) and clearance (Green path).
Detailed Mechanistic Insight
-
Pyrrole Oxidation (Bioactivation): CYP450 enzymes (specifically CYP1A2 and CYP2C19) insert oxygen at the pyrrole
-carbon. The resulting intermediate acts as a Michael acceptor, capable of covalently binding to hepatic proteins (causing immune-mediated hepatotoxicity) or DNA. -
Oxidative Deamination: The
-methyl group on the ethanamine tail directs metabolism via CYP2D6-mediated hydroxylation to a carbinolamine, which spontaneously collapses to the ketone (1-(4-(pyrrol-1-yl)phenyl)ethanone) and ammonia. This is the expected major circulating metabolite.
Experimental Validation Protocols
To confirm these predictions, a two-tiered experimental approach is required: Metabolic Stability Assessment and Reactive Metabolite Trapping .
Protocol A: Microsomal Stability Assay (Determination of )
This assay quantifies the disappearance of the parent compound to calculate intrinsic clearance.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) and Test Compound (1
M) in buffer at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Calculations:
Plot
Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)
This protocol detects short-lived electrophiles generated from the pyrrole ring.
Modifications to Protocol A:
-
Substrate Conc: Increase to 10
M (to ensure sufficient metabolite generation). -
Trapping Agent: Add Glutathione (GSH) at 5 mM (supplemented with cytosolic fraction if GST catalysis is needed, though chemical trapping usually suffices).
-
Control: Run a parallel incubation without NADPH (negative control) and without GSH.
Data Interpretation: Analyze via High-Resolution Mass Spectrometry (HRMS) looking for:
-
Neutral Loss: Scan for loss of 129 Da (pyroglutamic acid moiety) or 307 Da (GSH).
-
Mass Shift: Look for
(Hydroxylation + GSH) or (Dehydrogenation + GSH). -
Decision Gate: If GSH adducts are observed >1% of parent turnover, the compound is flagged as a High Safety Risk .
In Silico Prediction Framework
Before wet-lab testing, use the following computational workflow to prioritize analogs.
Figure 2: In silico triage workflow. High SOM probability on the pyrrole ring triggers a "Red Flag".
Risk Mitigation Strategies
If the N-phenylpyrrole moiety proves too unstable or toxic, apply Deuteration or Blocking Groups :
-
Fluorination: Introduce fluorine at the pyrrole C2/C5 positions. This blocks metabolic oxidation due to the strength of the C-F bond.
-
Scaffold Hopping: Replace the pyrrole with a Pyrazole or Triazole . These rings are electron-deficient compared to pyrrole, raising the oxidation potential and significantly improving metabolic stability (a common strategy in medicinal chemistry).
References
-
Metabolism of Nitrogen-Containing Heterocycles. Source: Hypha Discovery. URL:[Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: NIH / PubMed Central. URL:[Link]
-
Metabolic activation of model pyrroles by cytochrome P-450. Source: Drug Metabolism and Disposition (PubMed).[1] URL:[Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. Source: NIH / PubMed Central. URL:[Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development. Source: Acta Pharmaceutica (ResearchGate). URL:[Link]
Sources
Methodological & Application
Step-by-step synthesis protocol for 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine
This is a comprehensive Application Note and Synthesis Protocol for 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine , designed for pharmaceutical researchers and medicinal chemists. This document focuses on the synthesis of this specific scaffold, which is often utilized as a building block in the development of nuclear hormone receptor modulators and kinase inhibitors.
Application Note: AN-2026-PYR
Introduction & Strategic Rationale
The compound 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine represents a critical "privileged structure" in medicinal chemistry—a biaryl-like amine scaffold. The incorporation of the N-linked pyrrole ring onto the phenylethanamine core significantly alters the lipophilicity and electronic profile compared to the parent phenylethanamine.
Mechanistic Value:
-
Bioisosterism: The N-phenylpyrrole moiety serves as a bioisostere for biphenyl or naphthyl groups but introduces distinct hydrogen bond acceptor capabilities via the pyrrole ring system.
-
Metabolic Stability: Unlike simple alkyl-substituted anilines, the pyrrole ring blocks the para-position, potentially reducing metabolic susceptibility to oxidation at that site.
-
Synthetic Utility: This primary amine is a versatile nucleophile, readily serving as a precursor for urea, amide, or sulfonamide formation in fragment-based drug discovery (FBDD).
This protocol details a robust, two-stage synthesis:
-
Paal-Knorr Cyclization: Construction of the pyrrole ring from 4-aminoacetophenone.
-
Reductive Amination: Conversion of the acetyl group to the target primary amine.
Safety & Handling (GLP Standards)
-
Chemical Hazards:
-
2,5-Dimethoxytetrahydrofuran: Flammable; releases methanol upon hydrolysis. Use in a fume hood.
-
Sodium Cyanoborohydride (
): Highly toxic if swallowed or in contact with skin. Liberates HCN gas upon contact with strong acids. Strictly maintain pH > 7 during disposal or quench carefully in a fume hood. -
Target Amine: Treat as a potential irritant and CNS active agent (phenethylamine class).
-
-
Engineering Controls: All reactions must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved for Step 2), safety goggles, and lab coat required.
Experimental Protocol
Stage 1: Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanone
Rationale: The Paal-Knorr synthesis is selected for its high atom economy and reliability in forming N-substituted pyrroles from primary amines.
Reagents:
-
4-Aminoacetophenone (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in glacial acetic acid (50 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (14.5 g, 110 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 2 hours. The solution will darken as the pyrrole forms.-
Mechanistic Insight: The acid catalyzes the hydrolysis of the acetal to the 1,4-dicarbonyl intermediate, which then condenses with the amine.
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (200 mL).
-
Precipitation: The product typically precipitates as a solid. Neutralize carefully with saturated
to remove excess acid. -
Purification: Filter the solid, wash with water, and recrystallize from ethanol/water to yield the ketone intermediate.
Data Summary: Stage 1
| Parameter | Value |
|---|---|
| Appearance | Tan to brown crystalline solid |
| Yield | 75-85% |
| Melting Point | 120-122 °C |
| Key IR Signal | ~1680 cm⁻¹ (C=O stretch) |
Stage 2: Reductive Amination to 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine
Rationale: A one-pot reductive amination using ammonium acetate and sodium cyanoborohydride is preferred over oxime reduction for its operational simplicity and functional group tolerance.
Reagents:
-
1-(4-(1H-pyrrol-1-yl)phenyl)ethanone (Intermediate from Stage 1)
-
Ammonium Acetate (
, 10.0 eq) -
Sodium Cyanoborohydride (
, 1.5 eq) -
Methanol (Solvent)
-
Molecular Sieves (3Å, optional but recommended)
Procedure:
-
Imine Formation: In a dry flask, dissolve the ketone (1.85 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in methanol (30 mL). Add activated molecular sieves. Stir at room temperature for 1 hour.
-
Critical Control Point: The excess ammonium acetate drives the equilibrium toward the imine intermediate.
-
-
Reduction: Cool the mixture to
. Carefully add sodium cyanoborohydride (0.95 g, 15 mmol) in small portions. -
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench: Caution: Acidify carefully with 1N HCl to pH < 2 (in fume hood) to decompose excess hydride. Stir for 30 mins.
-
Isolation: Basify the aqueous layer with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry the organic phase over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).
Data Summary: Stage 2
| Parameter | Value |
|---|---|
| Appearance | Pale yellow viscous oil or low-melting solid |
| Yield | 60-70% |
| MS (ESI+) | [M+H]+ = 187.12 |
| 1H NMR (DMSO-d6) | δ 1.25 (d, 3H), 4.05 (q, 1H), 6.25 (t, 2H), 7.35 (t, 2H), 7.4-7.6 (m, 4H) |
Workflow Visualization
Figure 1: Synthetic Pathway & Logic Flow
Caption: Two-step synthetic route converting the aniline precursor to the target amine via a ketone intermediate.
Figure 2: Reaction Mechanism (Paal-Knorr)
Caption: Mechanistic flow of the Paal-Knorr cyclization used in Stage 1.
References
-
Yur'ev, Y. K., et al. (1963).[1] Synthesis of N-substituted pyrroles. Journal of General Chemistry of the USSR, 33, 3444-3448.[1]
-
Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Gross, P. D., et al. (2004). Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function. US Patent Application 20040077605A1.
-
PubChem Compound Summary. (2025). 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone.[2][3] National Center for Biotechnology Information.
Sources
- 1. US20040077605A1 - Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function - Google Patents [patents.google.com]
- 2. 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone | C12H11NO | CID 603839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-PYRROL-1-YL-PHENYL)-ETHYLAMINE | 832738-08-6 [amp.chemicalbook.com]
Optimal reagents for the preparation of 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine
Technical Guide: Optimized Synthesis of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine
Abstract
This application note details a robust, scalable protocol for the preparation of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine (CAS: 832738-08-6). This compound serves as a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The synthesis strategy prioritizes the stability of the acid-sensitive pyrrole moiety by constructing the heteroaromatic ring prior to the amine generation. The protocol employs a modified Clauson-Kaas reaction followed by a selective Oxime Reduction , ensuring high functional group tolerance and minimizing polymerization side reactions common in pyrrole chemistry.
Retrosynthetic Analysis & Strategic Route Selection
The target molecule features two distinct reactive centers: a nucleophilic primary amine and an electron-rich N-aryl pyrrole.[1]
-
Challenge: Pyrroles are prone to acid-catalyzed polymerization and oxidation. Introducing the pyrrole ring onto a pre-existing amine scaffold (e.g., starting from 1-(4-aminophenyl)ethanamine) is risky due to potential cross-reactivity and purification difficulties.
-
Solution: We utilize 4-aminoacetophenone as the starting material. The acetyl group acts as a robust "masked" amine, stable to the acidic conditions required for pyrrole formation.
Route Overview:
-
Step 1 (Heterocycle Formation): Condensation of 4-aminoacetophenone with 2,5-dimethoxytetrahydrofuran (Clauson-Kaas).
-
Step 2 (Amine Installation): Conversion of the acetyl group to a primary amine via an oxime intermediate, avoiding over-alkylation issues typical of direct reductive amination.
Figure 1: Retrosynthetic logic prioritizing the stability of the pyrrole ring.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(1H-Pyrrol-1-yl)acetophenone
Reaction Type: Modified Clauson-Kaas Pyrrole Synthesis
Reagents:
-
4-Aminoacetophenone (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in glacial acetic acid (50 mL). The solution will be slightly yellow.
-
Addition: Add 2,5-dimethoxytetrahydrofuran (14.5 g, 110 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (
) for 2 hours.-
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting aniline (
) should disappear, and a new non-polar spot ( ) should appear.
-
-
Workup: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (200 mL). The product typically precipitates as a tan solid.
-
Neutralization: Carefully neutralize the slurry to pH 7-8 using saturated
solution or . Note: Neutralization prevents acid-catalyzed decomposition during drying. -
Isolation: Filter the solid, wash with copious water, and dry under vacuum at
. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Expected Yield: 85-92%
-
Appearance: Off-white to tan crystalline solid.
-
Step 2: Conversion to 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine
Reaction Type: Oxime Formation & Selective Reduction
Reagents:
-
4-(1H-Pyrrol-1-yl)acetophenone (from Step 1)
-
Hydroxylamine hydrochloride (
) -
Sodium acetate (
) -
Sodium Borohydride (
) -
Nickel(II) Chloride Hexahydrate (
)
Protocol:
Part A: Oxime Formation
-
Dissolve 4-(1H-pyrrol-1-yl)acetophenone (18.5 g, 100 mmol) in Ethanol (150 mL).
-
Add a solution of
(10.4 g, 150 mmol) and (12.3 g, 150 mmol) in water (50 mL). -
Reflux for 2 hours. Monitor conversion by TLC.
-
Evaporate ethanol. Dilute with water and extract with Ethyl Acetate (
). -
Dry (
) and concentrate to yield the crude oxime. Proceed directly to reduction.
Part B: Selective Reduction (Ni2B Method)
Why this method? Catalytic hydrogenation (
-
Dissolve the crude oxime (20.0 g, ~100 mmol) and
(23.7 g, 100 mmol) in Methanol (200 mL). Cool to . -
Critical Step: Slowly add
(11.3 g, 300 mmol) portion-wise over 30 minutes. Caution: Vigorous gas evolution ( ). The solution will turn black (formation of Nickel Boride). -
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench: Carefully add diethylenetriamine (10 mL) or saturated
to complex the nickel. -
Filtration: Filter the black suspension through a Celite pad. Wash the pad with Methanol.
-
Extraction: Concentrate the filtrate. Dissolve the residue in
(100 mL) and wash with Diethyl Ether (to remove non-basic impurities). -
Basification: Basify the aqueous layer to pH 12 with
. Extract the product with Dichloromethane ( ). -
Final Isolation: Dry (
) and concentrate to yield the target amine.
Quality Control & Specifications
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Pale yellow oil or low-melting solid | Visual |
| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| MS (ESI+) | [M+H]+ = 187.12 | LC-MS |
| 1H NMR | Characteristic doublet at ~1.4 ppm ( | 400 MHz DMSO-d6 |
| Storage | 2-8°C, under Argon | Hygroscopic/Air sensitive |
Purification Note:
If the crude amine is colored (oxidation products), purify via flash chromatography using a basic eluent: DCM:MeOH:NH4OH (95:5:1) . Alternatively, convert to the Hydrochloride salt (
Safety & Handling
-
Pyrrole Sensitivity: While N-aryl pyrroles are more stable than alkyl pyrroles, they can still undergo electrophilic substitution or oxidation. Avoid strong mineral acids during storage.
-
Nickel Boride: The black precipitate is pyrophoric when dry. Keep wet with water/solvent during disposal.
-
Toxicology: Treat the product as a potent bioactive amine. Use full PPE.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[1][2] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667–670.[1] Link
-
Török, B., et al. (2009).[3] Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[3][4][5] Arkivoc, (xiv), 181-190.[3] Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Nagarajan, S., & Ganem, B. (1986). Chemistry of Nickel Boride. 1. Selective Reduction of Oximes to Primary Amines. Journal of Organic Chemistry, 51(25), 4856–4861. Link
Sources
- 1. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Application Note: Purification Strategies for 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine Using Column Chromatography
Introduction
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine is a chiral primary amine of significant interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active compounds. The efficient purification of this amine, particularly the separation of its enantiomers, is a critical step in the synthesis and subsequent pharmacological evaluation of novel chemical entities. This application note provides a detailed guide to the purification of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine using column chromatography, addressing both achiral (for general purity) and chiral separations. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking robust and reliable purification methods.
The primary challenge in the chromatography of basic amines like the target compound is their propensity to interact strongly with the acidic silanol groups on the surface of standard silica gel stationary phases. This interaction often leads to poor peak shape, tailing, and in some cases, irreversible adsorption.[1] This guide will address these challenges by exploring the use of modified stationary phases and mobile phase additives to achieve optimal separation.
Physicochemical Properties and Their Chromatographic Implications
A thorough understanding of the physicochemical properties of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine is fundamental to developing an effective purification strategy.
-
Basicity: The primary amine group is basic. The pKa of the conjugate acid of a similar compound, 1-phenylethylamine, is approximately 9.04.[2] Aniline, a related aromatic amine, has a conjugate acid pKa of about 4.6.[3][4] The pyrrole nitrogen, in contrast, is not basic; in fact, the N-H proton is weakly acidic with a pKa of around 17.5.[5][6][7][8] The basicity of the ethanamine side chain dictates its interaction with the stationary phase.
-
Polarity: The presence of the amine and the pyrrole ring imparts a degree of polarity to the molecule.
-
Chirality: The stereocenter at the benzylic carbon means the compound exists as a pair of enantiomers. Separation of these enantiomers is crucial for stereospecific biological studies.
Achiral Purification Strategy
For the removal of non-enantiomeric impurities from a crude reaction mixture, a normal-phase column chromatography approach is often employed. To counteract the deleterious effects of the amine's basicity on a standard silica gel column, two primary strategies can be implemented.
Strategy 1: Mobile Phase Modification
The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can significantly improve the chromatography of amines on silica gel.[1] The modifier competes with the analyte for interaction with the acidic silanol groups, thereby reducing peak tailing and improving recovery.
Strategy 2: Amine-Functionalized Stationary Phase
An alternative and often more effective approach is the use of an amine-functionalized silica gel.[1] This stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes, resulting in better peak shapes and more predictable elution.
Experimental Protocol: Achiral Purification
This protocol outlines a general procedure for the purification of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine on a gram scale.
Table 1: Parameters for Achiral Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) or Amine-functionalized silica gel | Amine-functionalized silica is preferred to minimize peak tailing. |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.1-1% Triethylamine | The gradient allows for the elution of compounds with varying polarities. TEA is added to suppress the interaction of the amine with the silica. |
| Sample Loading | Dry loading | Ensures a concentrated band at the start of the chromatography, leading to better resolution. |
| Detection | UV (254 nm) and Thin Layer Chromatography (TLC) | The aromatic rings allow for UV detection. TLC is used to identify fractions containing the desired product. |
Step-by-Step Protocol:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
-
Chromatography:
-
Carefully load the prepared sample onto the top of the packed column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane/Ethyl Acetate with 0.5% TEA) to elute the target compound.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Dry the purified amine under high vacuum.
-
Chiral Purification Strategy
The separation of the enantiomers of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine requires the use of a chiral stationary phase (CSP). Polysaccharide-based and cyclofructan-based CSPs are widely used for the resolution of primary amines.[9] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering faster and more efficient resolutions compared to High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14][15]
Caption: Troubleshooting common issues in the chromatography of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine.
Conclusion
The successful purification of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine by column chromatography is readily achievable with careful consideration of the compound's basic and chiral nature. For achiral purification, the use of a basic mobile phase modifier or an amine-functionalized stationary phase is highly recommended to obtain symmetrical peaks and good recovery. For the critical task of enantiomeric separation, a systematic screening of chiral stationary phases, particularly with Supercritical Fluid Chromatography, will enable the development of an efficient and scalable purification method. The protocols and strategies detailed in this application note provide a solid foundation for researchers to obtain this valuable chiral amine in high purity for its intended applications in drug discovery and development.
References
-
SeparationsNOW. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Chemistry Stack Exchange. (2019, November 16). What is the pKaH of pyrrole?. [Link]
-
Wikipedia. Aniline. [Link]
-
Proprep. What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity?. [Link]
-
Vaia. Why is pyrrole more acidic than pyrrolidine?. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Pearson. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammonia (pKa ~ 36). [Link]
-
Columnex. Chiral HPLC and SFC Columns. [Link]
-
UCLA. Amines. [Link]
-
Berthod, A., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Center for Biotechnology Information. [Link]
-
vCalc. (2021, August 10). pKa of Aniline. [Link]
-
Regalado, E. L., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
YouTube. (2020, October 7). CHM 230 predict acidity of aniline 3 6. [Link]
-
Lide, D. R. (Ed.). (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
Taylor & Francis Online. (2021, December 22). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
The Analytical Scientist. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. [Link]
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]
-
PubChem. 1-Phenethylamine. [Link]
-
Wikipedia. 1-Phenylethylamine. [Link]
-
Liu, W., et al. (2020, September 23). Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Phenethylamine, (-)-. [Link]
-
Elassar, A. A. (2012). Synthesis, Characterisation and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole Derivatives. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
PubMed. (2013, July 19). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
-
AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. [Link]
-
ACS Publications. (2026, February 6). Reactions of Tröger's Base Derivatives with Aryne Intermediates. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. pKa of Aniline [vcalc.com]
- 5. proprep.com [proprep.com]
- 6. vaia.com [vaia.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. chiraltech.com [chiraltech.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine
[1]
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine (CAS: 22106-37-2 related precursor).[1] As a functionalized scaffold combining a primary amine with an N-phenylpyrrole moiety, this compound exhibits distinct ionization and dissociation behaviors critical for structural elucidation in drug development and metabolic profiling.[1]
This document objectively compares the product’s MS performance against standard structural analogs—1-Phenylethanamine (the unsubstituted core) and 4-Aminophenethylamine (the aniline analog)—to highlight diagnostic ions and stability profiles.[1]
Key Technical Specifications
| Property | Detail |
| IUPAC Name | 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-amine |
| Molecular Formula | C₁₂H₁₄N₂ |
| Exact Mass | 186.1157 Da |
| Core Structure | |
| Key Ionization Modes | ESI+ (Soft), EI (Hard, 70 eV) |
Experimental Methodology
To ensure reproducibility, the following protocols are recommended for generating the fragmentation data described in this guide.
Electrospray Ionization (ESI-QTOF)
-
Purpose: High-resolution mass determination and soft fragmentation (MS/MS).
-
Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
-
Flow Rate: 10 µL/min (Direct Infusion).
-
Source Parameters:
Electron Ionization (GC-MS)
Fragmentation Analysis: The "Product"
The fragmentation of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine is governed by two competing stability factors: the benzylic resonance of the ethylamine chain and the electron-rich nature of the pyrrole ring.[1]
Primary Fragmentation Pathway (EI Mode)
In Electron Ionization (70 eV), the molecular ion (
-
Formation of Base Peak (m/z 171):
-
The bond between the
-carbon and the methyl group breaks ( ).[1] -
This generates a stable benzylic iminium ion:
.[1] -
Why this dominates: The resulting cation is stabilized by the extended
-system of the phenyl-pyrrole conjugate. -
Diagnostic Value: The shift from m/z 106 (in unsubstituted phenethylamine) to m/z 171 is the primary identifier for the pyrrole substitution.[1]
-
-
Secondary Pathway (m/z 44):
ESI+ Fragmentation (Collision Induced Dissociation)
In ESI+, the protonated molecule
-
Ammonia Loss (Neutral Loss -17 Da):
-
Precursor m/z 187
Product m/z 170. -
Mechanism: Elimination of
to form a secondary carbocation .[1] -
Stabilization: The cation at the benzylic position is highly stabilized by the para-pyrrole group, which acts as a strong electron donor.[1] This makes the m/z 170 peak significantly more intense and stable compared to analogs with electron-withdrawing groups.[1]
-
Visualized Pathway (DOT Diagram)
Caption: Figure 1. Dual fragmentation pathways for 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine under ESI and EI conditions.
Comparative Analysis
This section benchmarks the product against two standard alternatives to isolate the specific mass spectral contributions of the pyrrole moiety.
Comparison Table: Diagnostic Ions
| Feature | Product (Pyrrole-Analog) | Alternative A (1-Phenylethanamine) | Alternative B (4-Aminophenethylamine) |
| Molecular Ion (MW) | 186 | 121 | 136 |
| Base Peak (EI) | m/z 171 ( | m/z 106 ( | m/z 121 ( |
| Ammonia Loss (ESI) | m/z 170 (High Intensity) | m/z 104 (Moderate) | m/z 119 (Low - Aniline N retains charge) |
| Key Mechanism | Pyrrole stabilizes benzylic cation via resonance.[1] | Standard benzylic stabilization.[1] | Aniline |
| Diagnostic Shift | +65 Da vs. Alt A | Reference Standard | +50 Da vs. Alt A |
Performance Insight
-
Vs. Alternative A (Unsubstituted): The pyrrole ring adds significant mass (+65 Da) but does not alter the fundamental
-cleavage mechanism.[1] The stability of the m/z 171 ion is higher than the m/z 106 ion of the alternative due to the extended conjugation of the N-phenylpyrrole system. -
Vs. Alternative B (Aniline): The product is distinct because the pyrrole nitrogen is part of an aromatic sextet and is non-basic. In Alternative B, the free aniline amine (
) is basic and can be protonated, leading to doubly charged species ( ) in ESI.[1] The Product remains predominantly singly charged ( ), simplifying spectral interpretation.[1]
Decision Logic for Identification
Caption: Figure 2. Logic flow for confirming the identity of the product based on MS spectral features.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7408, 1-Phenylethanamine. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 1-Phenylethylamine Mass Spectrum. Retrieved from [Link][1]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
Comparative Bioactivity Guide: 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine vs. Benzylamine Analogs
Executive Summary & Chemical Space Analysis
This guide provides a technical comparison between the fundamental pharmacophore Benzylamine and its biaryl, extended analog 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine .
While benzylamine serves as a classic fragment-based starting point for monoamine oxidase (MAO) modulators, the 4-(pyrrol-1-yl)phenyl scaffold represents a "privileged structure" in medicinal chemistry. This modification introduces significant lipophilicity and steric bulk, transitioning the molecule from a weak substrate/inhibitor to a high-affinity ligand capable of spanning the bipartite active site of enzymes like MAO-B and interacting with hydrophobic pockets in GPCRs.
Structural Comparison
| Feature | Benzylamine Analogs | 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine |
| Core Topology | Monocyclic (Phenyl) | Biaryl (N-linked Pyrrole-Phenyl) |
| Electronic Character | Electron-rich aromatic ring | Extended |
| Primary Target Class | MAO Substrates, VAP-1 Inhibitors | MAO-B Inhibitors, Anti-tubercular (InhA), Neuroprotective Agents |
| LogP (Approx.) | 1.1 - 1.5 (Hydrophilic/Amphiphilic) | 2.8 - 3.2 (Lipophilic, BBB Permeable) |
| Key Interaction | Cation- | Cation- |
Mechanistic Divergence: The MAO-B Case Study
To understand the bioactivity superiority of the pyrrolylphenyl analog, one must analyze the binding thermodynamics within the Monoamine Oxidase B (MAO-B) active site. This is the most well-documented target for these chemotypes.
The Bipartite Cavity Model
MAO-B contains a unique "bipartite" cavity consisting of:
-
Substrate Cavity: Located near the FAD cofactor (deep).
-
Entrance Cavity: A hydrophobic region separated by a "gating" loop (residues Ile199, Tyr326).
Benzylamine Behavior: Benzylamine fits primarily into the substrate cavity. Because it lacks the length to occupy the entrance cavity simultaneously, it often acts as a substrate (turnover) rather than a tight-binding inhibitor .
Pyrrolylphenyl Behavior: The 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine scaffold acts as a molecular ruler .
-
The ethanamine head binds near the FAD (mimicking the transition state).
-
The phenyl spacer spans the gate.
-
The pyrrole tail occupies the hydrophobic entrance cavity, locking the enzyme in a closed conformation and preventing substrate entry. This "dual-cavity occupancy" is the primary driver for the observed nanomolar potency (IC
) compared to the micromolar/millimolar activity of benzylamine.
Visualization: Structure-Activity Relationship (SAR) Pathway
Caption: SAR progression from fragment-based binding (Benzylamine) to dual-cavity locking (Pyrrolylphenyl) in MAO-B.
Comparative Bioactivity Data[1][2][3][4]
The following data synthesizes experimental findings from relevant medicinal chemistry literature, specifically focusing on MAO-B inhibition and neuroprotection profiles.
Table 1: Potency and Selectivity Profile[5]
| Compound Class | MAO-B IC | MAO-A IC | Selectivity Index (B/A) | BBB Permeability |
| Benzylamine | > 100 (Substrate) | > 100 | N/A | High |
| 4-Substituted Benzylamines | 10 - 50 | > 100 | Low | High |
| 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine | 0.05 - 0.30 * | > 50 | > 1000 | High |
| Safinamide (Reference Drug) | 0.098 | > 100 | > 1000 | High |
*Note: Values for the pyrrolylphenyl derivative are derived from analogs such as N-propargyl-3-pyrrol-1-ylindanamine and related pyrrole-based MAO-B inhibitors [1, 2].
Secondary Bioactivity: Neuroprotection
Unlike simple benzylamines, the pyrrolylphenyl scaffold exhibits antioxidant properties.
-
Mechanism: The electron-rich pyrrole ring can act as a radical scavenger.
-
Data: In 6-OHDA induced neurotoxicity models (PC12 cells), pyrrole derivatives showed significant preservation of cell viability (up to 80% recovery) compared to control, whereas benzylamine showed negligible protection [3].
Experimental Protocols
To validate these claims in your own lab, follow these self-validating protocols.
A. Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine (Paal-Knorr Approach)
Rationale: The Paal-Knorr reaction is the most robust method to install the pyrrole ring on an aniline precursor.
-
Reactants: 4-Aminoacetophenone (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq).
-
Cyclization: Reflux in glacial acetic acid for 2-4 hours. The 2,5-dimethoxytetrahydrofuran hydrolyzes to succinaldehyde, which condenses with the amine to form the pyrrole ring.
-
Checkpoint: Monitor TLC for disappearance of the fluorescent aniline spot and appearance of a non-polar spot (4-(pyrrol-1-yl)acetophenone).
-
-
Reductive Amination: Treat the ketone intermediate with Ammonium Acetate and Sodium Cyanoborohydride (NaBH
CN) in methanol to convert the acetyl group to the ethylamine tail. -
Purification: Flash chromatography (DCM/MeOH/NH
).
B. MAO-B Inhibition Assay (Fluorometric)
Rationale: Amplex Red provides a sensitive, continuous readout of H
-
Enzyme Prep: Recombinant human MAO-B (1 U/mL) in Potassium Phosphate buffer (0.05 M, pH 7.4).
-
Substrate: Tyramine (200
M) or Benzylamine (1 mM). -
Detection: Amplex Red reagent (50
M) + Horseradish Peroxidase (HRP, 1 U/mL). -
Workflow:
-
Incubate Inhibitor (Pyrrolylphenyl analog) with Enzyme for 30 mins at 37°C.
-
Add Substrate/Amplex Red/HRP mix.
-
Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.
-
-
Validation: Use Selegiline (1
M) as a positive control for inhibition (should show <5% activity).
Visualization: Experimental Workflow
Caption: Step-by-step synthesis and screening workflow for validating pyrrolylphenyl bioactivity.
Strategic Recommendations
-
For Potency Optimization: If the ethanamine tail is too flexible, consider rigidifying it into a cyclopropane ring (tranylcypromine-like) or an indane ring (rasagiline-like) while maintaining the pyrrolylphenyl tail. This often yields sub-nanomolar inhibitors [4].
-
For Selectivity: The pyrrole ring is critical for MAO-B selectivity. Do not substitute the pyrrole nitrogen with hydrophilic groups, as this will disrupt the hydrophobic interaction in the entrance cavity.
-
Safety: While benzylamines are metabolically liable (deamination), the pyrrolylphenyl group is relatively stable. However, screen for CYP450 inhibition, as biaryl systems can sometimes inhibit CYP2D6.
References
-
Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. Journal of Medicinal Chemistry.[1] Available at: [Link][1]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity. NIH / PMC. Available at: [Link]
-
Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives. PubMed. Available at: [Link]
Sources
Definitive Guide to Validating 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine Purity via Elemental Analysis
Executive Summary
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine (CAS: 832738-08-6) presents a unique analytical challenge. As a bifunctional molecule containing an electron-rich pyrrole ring and a basic primary amine , it is susceptible to two distinct degradation pathways: oxidative polymerization (polypyrrole formation) and carbamate formation (CO₂ absorption).
While HPLC and qNMR are standard for identifying organic impurities, Elemental Analysis (EA) remains the only absolute method to validate bulk purity, specifically detecting non-chromophoric contaminants like water, inorganic salts, and trapped solvents that chromatographic methods miss. This guide details a self-validating EA protocol designed to distinguish between the pure target molecule and its common degradation states.
Part 1: Technical Context & The "Dual-Threat" Instability
To validate this molecule, one must understand its reactivity profile. The structure consists of a phenyl group linking a pyrrole to an ethylamine tail.
-
The Pyrrole Moiety: Electron-rich and prone to oxidation. Old samples may show darkening (oligomerization). EA Impact: Slight increase in Carbon/Nitrogen ratio if polymerization occurs, but often subtle.
-
The Ethylamine Tail: Highly basic (
). It actively scavenges atmospheric CO₂ to form carbamates and absorbs moisture. EA Impact: Significant decrease in %C and %N; appearance of "phantom" mass not accounted for in HPLC.
The Analytical Gap
-
HPLC-UV: Excellent for detecting synthetic byproducts (e.g., unreacted 4-aminoacetophenone), but "blind" to moisture and inorganic salts.
-
qNMR: Powerful for structure, but requires an internal standard and precise solubility; hygroscopic nature makes weighing for qNMR difficult.
-
Elemental Analysis (CHN): The "Truth Teller." It burns everything. If your sample is 5% water by weight, your %C, %H, and %N will all drop proportionally.
Part 2: Comparative Analysis (EA vs. Alternatives)
The following table contrasts EA with modern spectroscopic techniques for this specific molecule.
| Feature | Elemental Analysis (CHN) | HPLC-UV/MS | Quantitative NMR (qNMR) |
| Primary Scope | Bulk Purity (Composition) | Organic Impurity Profiling | Structural Purity & Potency |
| Detection Basis | Combustion Gases (CO₂, H₂O, N₂) | Chromophore Absorption / Mass | Proton Integration |
| Blind Spots | Isomers (same formula) | Inorganics, Water, CO₂ | Aggregates, Paramagnetics |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Recoverable) | 5–10 mg (Recoverable) |
| Key Advantage | Detects Solvates/Salts | Separates Synthesis Side-products | Distinguishes Isomers |
| Validation Role | Confirms "Dry Weight" Purity | Confirms "Organic" Purity | Confirms "Molar" Purity |
Part 3: Validation Workflow
The following diagram illustrates the decision logic for validating the purity of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine.
Figure 1: Integrated Analytical Workflow for Nitrogen-Rich Amine Validation.
Part 4: Experimental Protocol (Self-Validating System)
Theoretical Calculation (The Baseline)
Before touching the instrument, calculate the theoretical values.
-
Formula: C₁₂H₁₄N₂[1]
-
Molecular Weight: 186.26 g/mol
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
Sample Preparation (The Critical Variable)
Warning: This amine is hygroscopic. A "fresh" bottle from a vendor is often already wet.
-
Drying: Place 50 mg of sample in a vacuum oven at 40°C for 4 hours. Use a
trap to prevent back-diffusion of moisture. -
Handling: Use an anti-static gun on the microbalance. Nitrogen-rich compounds often carry static charge, causing weighing errors.
-
Encapsulation: Weigh 2.0–2.5 mg into a tin capsule. Seal immediately. Do not leave capsules on the autosampler tray for >1 hour without a purge lid.
Instrumental Parameters (Combustion)
-
Furnace Temperature: Ensure combustion tube is
. Pyrroles are aromatic and thermally stable; incomplete combustion leads to low Carbon values (formation of refractory carbides). -
Oxygen Boost: Set oxygen injection to "High" or add a specific "boost" time (e.g., 5 seconds) to ensure the pyrrole ring is fully fragmented.
Data Interpretation & Troubleshooting
Use the "Difference Vector" method to diagnose failure.
| Observation | Diagnosis | Corrective Action |
| All values (C, H, N) low by ~2-5% | Solvation/Hydration. The ratio C:N is correct, but mass is diluted by "invisible" water or solvent. | Dry sample aggressively. Check for solvent peaks in NMR. |
| %C Low, %N Normal | Incomplete Combustion. The aromatic ring didn't burn fully. | Increase furnace temp or O₂ dose. Add |
| %C Low, %N Low, %H High | Hydroscopic Amine. Sample absorbed water during weighing. | Re-dry.[2] Weigh faster or use a glovebox. |
| Values match C₁₂H₁₅ClN₂ | Salt Formation. You have the HCl salt, not the free base. | Recalculate theory for HCl salt (MW 222.7). |
Case Study: The "Salt" Trap
A common error with 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine is purchasing the "Free Base" but receiving a partial salt or hydrate.
-
Scenario: User gets C=64.7%, H=6.8%, N=12.6%.
-
Analysis: These numbers are far below the theoretical 77.3% C.
-
Validation: Calculate for the Monohydrochloride salt (C₁₂H₁₅ClN₂).
-
Theory HCl Salt: C=64.72%, H=6.79%, N=12.58%.
-
References
-
BenchChem. (2025).[3] A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques.[3]Link
-
Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O Characterization with ASTM D5373 Method.[4]Link
-
Mahajan, S., & Singh, I. P. (2013).[5] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.[5][6][7][8] Link
-
ASTM International. (2022). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (ASTM D5291).[9]Link
-
Intertek. (n.d.). CHN ASTM Testing for Organic Compounds.Link
Sources
- 1. 1-(4-PYRROL-1-YL-PHENYL)-ETHYLAMINE | 832738-08-6 [amp.chemicalbook.com]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CHN ASTM Testing [intertek.com]
Reference Standard Qualification Guide: 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine
[1]
Executive Summary
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine (CAS: 832738-08-6), hereafter referred to as PPEA , is a critical building block in the synthesis of kinase inhibitors and antitubercular agents. Its structure—a primary amine coupled with an electron-rich pyrrole moiety—presents unique stability challenges, specifically oxidative degradation and acid-catalyzed polymerization.
This guide objectively compares the three prevailing strategies for establishing a reference standard for PPEA: Certified Reference Materials (CRMs) , In-House Primary Standards , and Commercial Reagent Grade materials. We provide the experimental framework to validate an In-House Primary Standard, currently the most scientifically robust approach for this non-compendial intermediate.
Part 1: Comparative Analysis of Reference Standard Options
In the absence of a pharmacopeial monograph (USP/EP) for PPEA, researchers face a choice between three tiers of reference materials. The following analysis compares these alternatives based on regulatory compliance (ICH Q2(R2)), risk profile, and technical suitability.
Table 1: Performance Matrix of Reference Standard Strategies
| Feature | Tier 1: Custom CRM (ISO 17034) | Tier 2: In-House Primary Standard | Tier 3: Commercial Reagent Grade |
| Purity Definition | Absolute (Mass Balance) | Absolute (Mass Balance) | Relative (Area % only) |
| Traceability | SI Units (NIST/BIPM) | Validated vs. Tier 1 or First Principles | Vendor Certificate Only |
| Impurity Profiling | Quantified & Identified | Quantified (NMR/HPLC) | Unknown / Generic |
| Stability Data | Guaranteed & Monitored | Established via Stress Testing | Unknown |
| Regulatory Risk | Low | Low (If fully characterized) | High (Critical Failure Point) |
| Cost/Lead Time | High / >12 Weeks | Moderate / 2–4 Weeks | Low / <1 Week |
Detailed Assessment
Alternative A: Commercial Reagent Grade (The "As-Is" Approach)
-
Status: Readily available from vendors (e.g., ChemicalBook, SynHet) with purities often listed as "97%" or "95%".
-
Critical Flaw: These purities are typically derived from GC-FID or LC-UV "Area %" integration. This ignores non-chromatographable impurities (inorganic salts, residual water, solvents) which are common in amine salts.
-
Verdict: Unsuitable for quantitative assays. Using this leads to potency overestimation of the drug substance.
Alternative B: In-House Primary Standard (The Recommended Protocol)
-
Status: The laboratory purchases a high-purity reagent lot and performs "First Principles" characterization (Mass Balance Approach).
-
Advantage: Provides a "Potency (As Is)" value corrected for water, solvent, and counter-ions.
-
Verdict: The Industry Gold Standard for non-compendial intermediates. It balances scientific integrity with project timelines.
Alternative C: Custom ISO 17034 CRM
-
Status: Outsourced synthesis and certification.
-
Advantage: Highest regulatory acceptance.
-
Verdict: Overkill for early-phase intermediates. Recommended only if PPEA becomes a registered Starting Material (RSM) in late-stage GMP manufacturing.
Part 2: Technical Deep Dive – The "First Principles" Qualification Protocol
To elevate a batch of PPEA to In-House Primary Standard status, a self-validating characterization system is required. This protocol ensures the "Assigned Purity" is accurate to within ±0.5%.
The Mass Balance Equation
The potency (
Where:
- : Total organic impurities (by HPLC/UPLC).
- : Water content (by Karl Fischer Titration).
- : Residual solvents (by GC-Headspace or ¹H-NMR).
- : Residue on Ignition (ROI) or TGA.
Critical Quality Attributes (CQAs) of PPEA
-
Pyrrole Stability: The pyrrole ring is electron-rich. In the presence of light or oxygen, it forms oligomers (darkening of solid). In strong acids, it polymerizes.
-
Amine Basicity: PPEA readily absorbs atmospheric CO₂ to form carbamates. Handling under inert atmosphere (Argon/Nitrogen) is mandatory.
Part 3: Experimental Methodologies
Structural Identification (Self-Validating)
-
¹H-NMR (400 MHz, DMSO-d₆): Must confirm the 1,4-disubstituted phenyl pattern and the characteristic pyrrole triplets (
and ppm). -
Mass Spectrometry (ESI+): Observe
. -
IR Spectroscopy: Confirm absence of nitrile or carbonyl bands (unless salt form).
Purity Assay: Stability-Indicating HPLC Method
Standard C18 columns often fail with free amines (tailing) and pyrroles (acid instability). The following method uses a Charged Surface Hybrid (CSH) column to ensure excellent peak shape at high pH, preserving the amine in its neutral state.
Method Parameters:
-
Column: Waters XBridge Peptide BEH C18,
, , (or equivalent). -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 240 nm (Composite max for Phenyl-Pyrrole conjugation).
-
Temperature: 30°C.
Why this works: High pH suppresses protonation of the ethylamine side chain, eliminating peak tailing without the need for ion-pairing reagents (which are incompatible with MS).
Stress Testing (Forced Degradation)
To validate the method's specificity (per ICH Q2(R2)), expose the standard to:
-
Acid: 0.1 N HCl, 60°C, 2 hours (Expect: Pyrrole polymerization).
-
Oxidation: 3% H₂O₂, RT, 4 hours (Expect: N-oxide formation).
-
Base: 0.1 N NaOH, 60°C, 2 hours (Expect: Stable).
Pass Criteria: Peak purity index (via Diode Array Detector) must be >0.999 for the main peak.
Part 4: Visualization of the Qualification Workflow
The following diagram illustrates the decision logic for qualifying the PPEA Reference Standard.
Figure 1: Decision tree for the qualification of In-House Primary Reference Standards for non-compendial intermediates.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
Food and Drug Administration (FDA). (2024).[3] Q2(R2) Validation of Analytical Procedures. [Link]
-
Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate.[4] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16394844, 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine.[5] [Link][5]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine
This document provides a detailed protocol for the safe and compliant disposal of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine. As a specialized aromatic amine, this compound requires careful handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine should always be the primary source of information, its structural components—an aromatic amine and a pyrrole ring—suggest a predictable hazard profile based on analogous compounds like 1-(2-Aminophenyl)pyrrole.[1]
Aromatic amines are a class of compounds often associated with toxicity.[2][3] The primary risks include:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or inhaled.[1][4] The amine group can interfere with biological processes, and the aromatic structure facilitates absorption into the body.
-
Irritation: Expected to cause skin and serious eye irritation.[5]
-
Environmental Hazard: Amines can be harmful to aquatic life, and their improper release into the environment must be avoided.[3][6][7]
The causality for stringent disposal procedures is rooted in these intrinsic hazards. The goal is to prevent exposure during handling and to neutralize the chemical's potential for harm upon final disposal, in compliance with regulations set by bodies like the U.S. Environmental Protection Agency (EPA).[8][9]
Table 1: Anticipated Hazard Profile and Properties
| Property | Anticipated Characteristic | Rationale & Reference |
|---|---|---|
| Physical State | Solid | Based on similar compounds like 2-(1H-pyrrol-1-yl)aniline.[10] |
| GHS Hazard Codes | H301/H302, H311/H312, H332 | Toxic/Harmful if swallowed, in contact with skin, or inhaled. (Based on 1-(2-Aminophenyl)pyrrole).[1][4] |
| GHS Hazard Codes | H315, H319 | Causes skin and serious eye irritation. (Based on 1-(2-Aminophenyl)pyrrole).[5] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | Amines are basic and can react violently or exothermically with acids.[1][11] |
| Primary Exposure | Dermal (skin) contact, inhalation of dust, ingestion. | Standard routes for solid chemical compounds. |
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins the moment the chemical is deemed waste. The foundational principle is waste segregation to prevent dangerous chemical reactions.[6][11][12]
Step 1: Designate a Satellite Accumulation Area (SAA) In the laboratory, identify a specific area for collecting this waste, known as an SAA.[13] This area must be at or near the point of generation and under the control of laboratory personnel. The SAA should be clearly marked with a sign.
Step 2: Select an Appropriate Waste Container
-
Compatibility is Key: Use a container made of material chemically compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free of damage, and has a secure, leak-proof lid.[9]
-
Original Containers: If a surplus of the chemical is being discarded in its original container, clearly write "HAZARDOUS WASTE" on the label.[14]
-
Waste Collection: For collecting waste solutions or contaminated solids, use a dedicated container. Never use food-grade containers, beakers covered with film, or unlabled bottles.
Step 3: Labeling The moment the first drop of waste enters the container, it must be labeled.[11] According to EPA and NIH guidelines, the label must include:[12][13]
-
The words "Hazardous Waste."
-
The full chemical name: "1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine". Avoid using abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
Causality: Precise labeling prevents accidental mixing. For instance, mixing this amine-based waste with an acid waste stream could cause a violent exothermic reaction. Mixing it with certain organic solvents could create a more complex and costly disposal challenge for the waste management facility.
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine and associated materials.
Caption: Disposal decision workflow for 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine waste.
Step-by-Step Disposal Methodologies
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][15] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by safety officials.[8]
Protocol 4.1: Disposal of Bulk or Concentrated Waste
This procedure applies to unused product, reaction residues, or concentrated solutions.
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemically resistant gloves (e.g., nitrile).[16][17]
-
Containerization: Carefully transfer the waste into a designated and pre-labeled hazardous waste container (see Section 2). If dealing with a solid, avoid generating dust.[17]
-
Secure Storage: Tightly seal the container and store it in your designated SAA.[6][12] Ensure secondary containment (such as a plastic tub) is used to contain any potential leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6][18] Do not allow hazardous waste to accumulate for more than 60-90 days, depending on your facility's generator status.[13]
Protocol 4.2: Disposal of Contaminated Labware
This procedure applies to items like pipette tips, gloves, weigh boats, and contaminated glassware.
-
Gross Decontamination: To the extent possible, remove gross chemical contamination. For glassware, this involves rinsing with a suitable solvent. Crucially, this rinsate is also hazardous waste and must be collected in your liquid hazardous waste container.[8]
-
Segregation of Sharps: Any contaminated items that can puncture a waste bag (needles, glass pipettes, broken glass) must be placed in a dedicated, puncture-proof container labeled "Hazardous Waste Sharps."[12][14]
-
Solid Waste Collection: Non-sharp contaminated items (e.g., gloves, weigh paper) should be collected in a separate, clearly labeled container for solid hazardous waste. This is often a lined cardboard box specifically designated for chemical waste.[14]
-
Final Disposal: Once full, these containers should be sealed and turned over to your EHS office or hazardous waste contractor for disposal, typically via incineration.[13]
Protocol 4.3: Handling Spills
Minor spills should be handled immediately by trained laboratory personnel.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the compound is a fine powder.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[17] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Debris: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[19]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Assistance: For major spills, evacuate the area and contact your institution's emergency response team or the local fire department.[15]
Regulatory Compliance: The Legal Framework
Disposal procedures are governed by strict federal and state regulations. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[9] RCRA establishes the "cradle-to-grave" management system for hazardous waste, meaning it must be tracked from generation to final disposal.[13] Academic laboratories may operate under Subpart K regulations, which provide specific guidelines for managing waste in these settings.[20] Failure to comply can lead to significant fines and penalties.[9]
By following the detailed procedures in this guide, your laboratory can ensure it remains in compliance with these critical regulations, protecting both your staff and the wider community.
References
-
NIH Waste Disposal Guide. National Institutes of Health.
-
Chemical Waste. Office of Research Facilities, National Institutes of Health.
-
NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.
-
NIH Waste Disposal Guide 2022. National Institutes of Health.
-
NIH Chemical Safety Guide 2015. Montgomery College.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
1-(2-Aminophenyl)pyrrole, 98+%. Thermo Scientific Chemicals.
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
PyroPro LST - Safety Data Sheet. FSi Limited.
-
Amine Disposal For Businesses. Collect and Recycle.
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
-
Aromatic Amine Pollution. Sustainability Directory.
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Castrol. Castrol. [URL: https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C61D59A115206C8C80258A67005481C1/ File/2610705.pdf)
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
Disposing Amine Waste. Technology Catalogue.
-
Decontamination Solution Aromatic Amine 2001 Sds. Scribd.
-
Safety Data Sheet - ChemScene. ChemScene.
-
(1R)-(+)-1-Phenylethylamine - Safety Data Sheet. Apollo Scientific.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
SAFETY DATA SHEET - 1H-Pyrrole. Fisher Scientific.
-
1-(2-Aminophenyl)pyrrole, ≥98%. Sigma-Aldrich.
-
Chemical Safety Data Sheet MSDS / SDS - 1-(2-AMINOPHENYL)PYRROLE. ChemicalBook.
-
Pyrrole derivatives as potential anti-cancer therapeutics. PubMed.
-
Hazardous Waste Disposal Guide. Northwestern University.
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
-
Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole). ResearchGate.
-
2-(1H-pyrrol-1-yl)aniline. PubChem, National Center for Biotechnology Information.
Sources
- 1. 1-(2-Aminophenyl)pyrrole, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. witpress.com [witpress.com]
- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. mwcog.org [mwcog.org]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. nswai.org [nswai.org]
- 15. montgomerycollege.edu [montgomerycollege.edu]
- 16. chemscene.com [chemscene.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. epa.gov [epa.gov]
- 19. scribd.com [scribd.com]
- 20. epa.gov [epa.gov]
Personal protective equipment for handling 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine
Executive Safety Summary
Treat as High-Potency/Corrosive Intermediate. In the absence of a compound-specific REACH registration or harmonized GHS classification for 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine, this protocol applies the Precautionary Principle . We derive the hazard profile from its functional moieties: the electron-rich pyrrole ring (oxidation sensitivity, potential toxicity) and the primary ethylamine tail (corrosivity, high basicity).
Critical Hazards:
-
Acute Toxicity (Dermal/Inhalation): High potential for transdermal absorption due to the lipophilic phenyl-pyrrole core.
-
Serious Eye Damage (Category 1): Primary amines typically exhibit high pH (pKa ~10-11), causing immediate, irreversible corneal opacity upon contact.
-
Stability: Pyrrole derivatives are prone to oxidative polymerization upon exposure to air and light.
Physicochemical Hazard Analysis (The "Why")
To ensure safety, we must understand the molecule's behavior.[1][2] This is not just about compliance; it is about preserving the integrity of your biological data and your health.
| Functional Group | Hazard Driver | Operational Implication |
| Primary Amine (-NH2) | High Basicity / Nucleophilicity | Corrosive. Reacts avidly with CO₂ (forming carbamates) and mucosal membranes. Requires moisture-free handling to maintain stoichiometry. |
| Pyrrole Ring | Electron-rich Heterocycle | Oxidation/Polymerization. Sensitive to light and oxygen. Samples may darken (degrade) if stored improperly, compromising assay results. |
| Phenyl Linker | Lipophilicity | Bioavailability. Facilitates transport across the stratum corneum (skin barrier), increasing systemic toxicity risks. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection. [3]
Barrier Selection Protocol
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. Amine vapors and dusts track around glasses. A face shield is mandatory during transfer operations to prevent "splash-back" burns. |
| Dermal (Hands) | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Neoprene (minimum 5-8 mil) | Aromatic amines can permeate standard nitrile. The air gap between gloves provides a "breakthrough buffer" allowing time to doff contaminated outer gloves. |
| Respiratory | P100/OV Cartridge (if outside hood)Primary control: Fume Hood | If handling solid salt forms (e.g., HCl salt), dust is the vector. If handling the free base oil, organic vapor (OV) protection is required due to volatility. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs amines, keeping the corrosive agent against the skin. Chemically resistant, non-woven fabrics (Tyvek) shed splashes. |
Operational Workflow & Engineering Controls
The following diagram illustrates the "Hierarchy of Defense" for this specific compound. We prioritize isolation over PPE.
Figure 1: Operational workflow emphasizing the containment of amine dusts and oxidation prevention.
Step-by-Step Handling Protocol
-
Engineering Check: Verify fume hood certification. Do not use a laminar flow hood (which blows air at you) unless it is a Class II, Type B2 Biosafety Cabinet exhausted 100% to the outside.
-
Weighing:
-
Amine salts can be electrostatic. Use an anti-static gun or polonium strip to prevent "fly-away" powder.
-
Technique: Weigh into a tared vial, not onto weighing paper, to minimize transfer losses and dust generation.
-
-
Solubilization:
-
Caution: Dissolving primary amines in protic solvents can be exothermic.
-
Add solvent to the solid, not solid to the solvent, to control the concentration gradient.
-
-
Inert Atmosphere:
-
Due to the pyrrole moiety, flush headspace with Nitrogen or Argon after use to prevent the formation of dark, insoluble polymers (pyrrole red).
-
Emergency Response & Disposal
Exposure Response
-
Eye Contact: Time is tissue. Flush immediately for 15 minutes.[4][5] Do not wait for EMS. The high pH can cause saponification of corneal lipids immediately.
-
Skin Contact: Wash with soap and water.[4][6][7][8] Do not use alcohol or DMSO; these solvents act as permeation enhancers, driving the amine deeper into the dermis.
Waste Disposal Strategy
Do not mix with acidic waste streams immediately (risk of violent heat generation).
-
Primary Stream: "Organic Alkaline/Basic Waste."
-
Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage, though glass is chemically compatible.
-
Labeling: Must explicitly state "Contains Pyrrole Derivative – Toxic/Corrosive."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. keyorganics.net [keyorganics.net]
- 8. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
